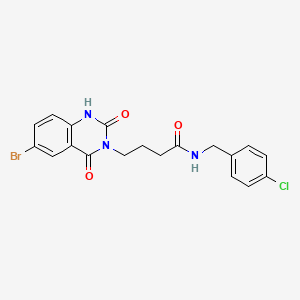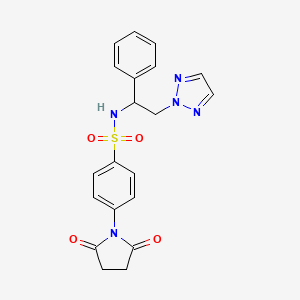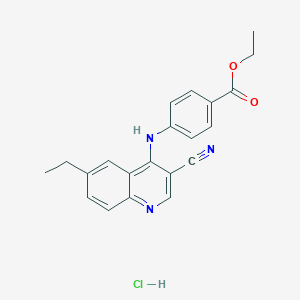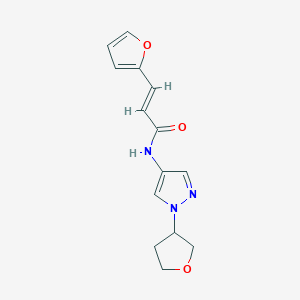
4-(6-bromo-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(4-chlorobenzyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(6-bromo-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(4-chlorobenzyl)butanamide is a useful research compound. Its molecular formula is C19H17BrClN3O3 and its molecular weight is 450.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial Applications
Quinazoline derivatives have been explored for their potential in treating malaria. For example, studies on different 4-aminoquinolines, such as chloroquine, have shown effectiveness against Plasmodium falciparum by inhibiting mycobacterial ATP synthase, a new mechanism of action for antituberculosis drugs (Diacon et al., 2009)[https://consensus.app/papers/diarylquinoline-tmc207-multidrugresistant-diacon/243e16cf1a0f57bab021aefaf1bc49ab/?utm_source=chatgpt]. This highlights the potential for quinazoline derivatives in developing new antimalarial agents.
Anticancer Applications
Quinazoline derivatives have also been investigated for their anticancer properties. For instance, the use of imaging biomarkers like 11C-labeled 4-N-(3-bromoanilino)-6,7-dimethoxyquinazoline for PET imaging in patients with non-small cell lung cancer treated with EGFR tyrosine kinase inhibitor erlotinib suggests a role in evaluating tumor proliferation and treatment efficacy (Meng et al., 2011)[https://consensus.app/papers/imaging-11cpd153035-petct-predicts-survival-non–small-meng/5697ae5faf7e52c1bd6537245f7fb10e/?utm_source=chatgpt]. This indicates the relevance of bromo-quinazoline derivatives in cancer research, especially in diagnostic and therapeutic evaluation.
Diagnostic Imaging Agents
The development of compounds like 18F-ISO-1, a cellular proliferative marker for PET imaging in human tumors, showcases the utility of quinazoline derivatives in diagnostic imaging (Dehdashti et al., 2013)[https://consensus.app/papers/assessment-cellular-proliferation-tumors-using-18fiso1-dehdashti/d91e3effb1fe54fea6c266e22e426a50/?utm_source=chatgpt]. These studies demonstrate the potential for novel quinazoline derivatives to serve as imaging agents in evaluating tumor proliferation, offering a pathway for the scientific research applications of compounds like 4-(6-bromo-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(4-chlorobenzyl)butanamide.
Properties
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClN3O3/c20-13-5-8-16-15(10-13)18(26)24(19(27)23-16)9-1-2-17(25)22-11-12-3-6-14(21)7-4-12/h3-8,10H,1-2,9,11H2,(H,22,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVRPSLUNHVZNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B2604188.png)
![N1,N9-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)nonanediamide](/img/structure/B2604189.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2604191.png)



![4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2604199.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2604202.png)
![9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2604203.png)
![2-[8-(4-Methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolin o[1,2-h]purin-3-yl]acetamide](/img/structure/B2604204.png)
![3,3'-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)](/img/no-structure.png)
![4-(4-hydroxyphenyl)-1-methyl-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2604206.png)

